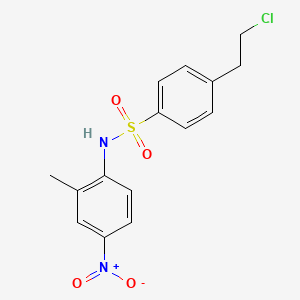![molecular formula C18H12N2O2S2 B11557992 [(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)
[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a pyridine ring substituted with cyano, phenyl, and thiophene groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-cyano-4-phenyl-6-(thiophen-2-yl)pyridine with thioglycolic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic effects on cancer cell lines.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Possible applications in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID involves its interaction with cellular targets to induce apoptosis. The compound has been shown to cause chromatin condensation and fragmentation in cancer cells, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the activation of caspases and other apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID: Similar structure but with a trifluoromethyl group instead of a phenyl group.
2-{[3-CYANO-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID: Contains a chlorophenyl group instead of a phenyl group.
Uniqueness
2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is unique due to its combination of cyano, phenyl, and thiophene groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of these groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C18H12N2O2S2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(3-cyano-4-phenyl-6-thiophen-2-ylpyridin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C18H12N2O2S2/c19-10-14-13(12-5-2-1-3-6-12)9-15(16-7-4-8-23-16)20-18(14)24-11-17(21)22/h1-9H,11H2,(H,21,22) |
Clave InChI |
WKFMVHDIGGPGSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557916.png)
![N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11557929.png)
![N-({N'-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11557936.png)
![N-(1-{N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B11557945.png)
![4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11557946.png)
![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} naphthalen-1-ylcarbamothioate](/img/structure/B11557952.png)
![Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-](/img/structure/B11557959.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11557961.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11557976.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557978.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11557985.png)
